Cas no 519179-68-1 (PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER)

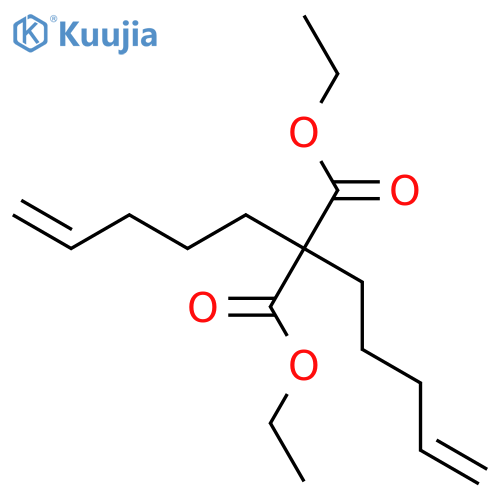

519179-68-1 structure

商品名:PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER

CAS番号:519179-68-1

MF:C17H28O4

メガワット:296.402

CID:3510360

PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER 化学的及び物理的性質

名前と識別子

-

- PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER

-

PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077327-1g |

diethyl 2,2-di(pent-4-en-1-yl)malonate |

519179-68-1 | 1g |

¥14300.00 | 2024-05-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077327-250mg |

diethyl 2,2-di(pent-4-en-1-yl)malonate |

519179-68-1 | 250mg |

¥4730.00 | 2024-05-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2077327-100mg |

diethyl 2,2-di(pent-4-en-1-yl)malonate |

519179-68-1 | 100mg |

¥2420.00 | 2024-05-10 |

PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

519179-68-1 (PROPANEDIOIC ACID, DI-4-PENTENYL-, DIETHYL ESTER) 関連製品

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 307-59-5(perfluorododecane)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬